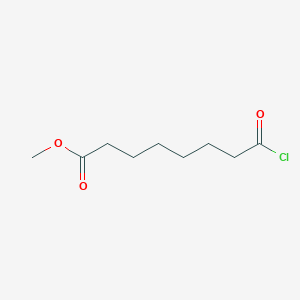
Methyl 8-chloro-8-oxooctanoate
Übersicht
Beschreibung
Methyl 8-chloro-8-oxooctanoate, also known as Methyl suberyl chloride, is a chemical compound with the molecular formula ClCO(CH2)6CO2CH3 . It has a molecular weight of 206.67 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves a reaction with BH3*THF in tetrahydrofuran at ambient temperature for 12 hours. The second step involves a reaction with oxalyl chloride and DMSO, followed by a reaction with Et3N .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COC(=O)CCCCCCC(Cl)=O . The InChI representation is 1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the evaluation of inhibitors against fatty acid amide hydrolase .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a refractive index of 1.45 (lit.) and a density of 1.456 g/mL at 25 °C (lit.) . The flash point is 235.4 °F or 113 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling Applications : Methyl 8-oxooctanoate has been utilized in the synthesis of deuterium-labeled fatty acids. These compounds are valuable in the study of fatty acid metabolism and kinetics due to their stable isotopic labeling (Adlof, 1987).
Study of Autoxidation and Oxidative Stress : Research on methyl 8-oxooctanoate has contributed to understanding the autoxidation processes of fatty acids. This is particularly relevant in the context of oxidative stress and its impact on lipid-containing systems, such as cell membranes (Sehat et al., 1998).
Medical Imaging and Diagnostic Research : A derivative of methyl 8-oxooctanoate, namely 8-cyclopentadienyltricarbonyl 99mtc 8-oxooctanoic acid, has been synthesized for evaluating medium-chain fatty acid metabolism in the liver. This is significant in the development of diagnostic radiotracers for medical imaging (Lee et al., 2004).
Analysis of Degradation Products in Food Science : The compound has been identified in the study of degradation products during the thermoxidation of fats and oils. This research is essential in understanding the chemical changes and potential health impacts of cooking oils and processed foods (Berdeaux et al., 2002).
Ring Cleavage and Synthetic Chemistry : Methyl 8-oxooctanoate is used in the ring cleavage of cyclic ketones, demonstrating its utility in synthetic organic chemistry. This is important for developing new synthetic routes for various organic compounds (Ballini et al., 1992).
Analysis of Oxidation Products in Used Oils : The compound has been characterized in used and unused frying oils, providing insights into the oxidation stability and degradation pathways of edible oils under heating conditions (Kamal-Eldin et al., 1997).
Safety and Hazards
Methyl 8-chloro-8-oxooctanoate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with skin or eyes, rinse with water and seek medical attention .
Eigenschaften
IUPAC Name |
methyl 8-chloro-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPOLBFJIEWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404577 | |
| Record name | Methyl 8-chloro-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41624-92-4 | |
| Record name | Methyl 8-chloro-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 8-chloro-8-oxooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)




